molecular formula C11H16N2OS B7512605 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone

1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone

Cat. No. B7512605
M. Wt: 224.32 g/mol
InChI Key: NXXOMVXCMKJWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, also known as MPTK, is a chemical compound that has been studied for its potential use in scientific research. MPTK is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular metabolism. This compound has been shown to inhibit the activity of lactate dehydrogenase, an enzyme that plays a key role in cancer cell metabolism. This inhibition leads to a decrease in the production of ATP, the primary source of energy for cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a fluorescent probe and cancer therapeutic, this compound has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone in lab experiments is its high quantum yield and photostability, which make it a reliable fluorescent probe for detecting ROS in cells. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for this compound as a cancer therapeutic.
Another area of interest is the use of this compound as a tool for studying cellular metabolism. By inhibiting lactate dehydrogenase, this compound may provide insights into the role of this enzyme in cancer cell metabolism.
In addition, further research is needed to explore the antioxidant properties of this compound and its potential as a treatment for oxidative stress-related diseases.
Conclusion
In conclusion, this compound, or this compound, is a promising candidate for scientific research. Its potential as a fluorescent probe, cancer therapeutic, and antioxidant make it an area of interest for further study. By understanding its synthesis method, mechanism of action, and biochemical and physiological effects, researchers can explore the potential of this compound in a variety of applications.

Synthesis Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone involves the reaction of 4-methylpiperazine with 2-bromo-1-(thiophen-3-yl)ethanone in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white solid with a melting point of 119-121°C. The purity of this compound can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound has been shown to have a high quantum yield and excellent photostability, making it a promising candidate for use in fluorescence microscopy.
Another area of research is the use of this compound as a potential drug target for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-12-3-5-13(6-4-12)11(14)8-10-2-7-15-9-10/h2,7,9H,3-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXOMVXCMKJWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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